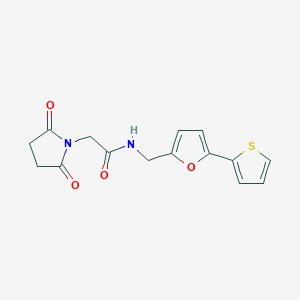
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and other pharmacological effects, based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N2O3S, with a molecular weight of approximately 320.37 g/mol. The structure features a dioxopyrrolidine moiety linked to a thiophene-furan hybrid, which is significant for its interaction with biological targets.
Antibacterial and Antifungal Activity
Recent studies have demonstrated that derivatives of the pyrrolidinone structure exhibit promising antibacterial and antifungal properties. For instance, a related compound, 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide , showed significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide | S. aureus | 15 | 32 |
| E. coli | 12 | 64 | |
| C. albicans | 14 | 16 |
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of the thiophene ring in the structure enhances lipophilicity, allowing better membrane penetration .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of the dioxopyrrolidine core and assessed their biological activities. Among these, the compound demonstrated strong activity against Bacillus subtilis with an IC50 value indicating effective enzyme inhibition .
Case Study 2: Pharmacological Screening
In another investigation, compounds similar to This compound were screened for acetylcholinesterase inhibition. Results indicated that certain derivatives exhibited moderate to high inhibition rates, suggesting potential in treating neurodegenerative diseases .
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(9-17-14(19)5-6-15(17)20)16-8-10-3-4-11(21-10)12-2-1-7-22-12/h1-4,7H,5-6,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZLMSYRLQDSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














